2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether 2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC13434401
InChI: InChI=1S/C13H9BrClFO/c14-11-4-2-1-3-9(11)8-17-10-5-6-13(16)12(15)7-10/h1-7H,8H2
SMILES: C1=CC=C(C(=C1)COC2=CC(=C(C=C2)F)Cl)Br
Molecular Formula: C13H9BrClFO
Molecular Weight: 315.56 g/mol

2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether

CAS No.:

Cat. No.: VC13434401

Molecular Formula: C13H9BrClFO

Molecular Weight: 315.56 g/mol

* For research use only. Not for human or veterinary use.

2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether -

Specification

Molecular Formula C13H9BrClFO
Molecular Weight 315.56 g/mol
IUPAC Name 4-[(2-bromophenyl)methoxy]-2-chloro-1-fluorobenzene
Standard InChI InChI=1S/C13H9BrClFO/c14-11-4-2-1-3-9(11)8-17-10-5-6-13(16)12(15)7-10/h1-7H,8H2
Standard InChI Key ZOSJNOXUMGLFRO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)COC2=CC(=C(C=C2)F)Cl)Br
Canonical SMILES C1=CC=C(C(=C1)COC2=CC(=C(C=C2)F)Cl)Br

Introduction

Structural Characteristics and Nomenclature

2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether (IUPAC name: 1-[(2-bromophenyl)methoxy]-3-chloro-4-fluorobenzene) has the molecular formula C₁₃H₉BrClFO and a molecular weight of 315.56 g/mol. The structure consists of two aromatic rings connected by an ether linkage:

  • A 2-bromobenzyl group (bromine at the ortho position of the benzyl ring)

  • A 3-chloro-4-fluorophenyl group (chlorine at meta and fluorine at para positions).

The spatial arrangement of halogens creates a polarized electron distribution:

  • Bromine (ortho to the ether oxygen) exerts a strong electron-withdrawing inductive effect (-I), destabilizing adjacent carbocations.

  • Chlorine and fluorine on the phenyl ring further enhance electrophilicity at the aromatic core, facilitating nucleophilic aromatic substitution reactions.

Synthetic Methodologies

The synthesis of 2-bromobenzyl-(3-chloro-4-fluorophenyl)ether can be achieved via Williamson Ether Synthesis, a two-step process involving alkoxide formation and nucleophilic substitution.

Reaction Scheme

  • Alkoxide Generation:

    • 2-Bromobenzyl alcohol is deprotonated using a strong base (e.g., NaH) in anhydrous THF:

      2-BrC₆H₄CH₂OH+NaH2-BrC₆H₄CH₂O⁻Na⁺+H₂\text{2-BrC₆H₄CH₂OH} + \text{NaH} \rightarrow \text{2-BrC₆H₄CH₂O⁻Na⁺} + \text{H₂}
  • Nucleophilic Substitution:

    • The alkoxide reacts with 3-chloro-4-fluorophenyl bromide under inert atmosphere:

      2-BrC₆H₄CH₂O⁻+3-Cl-4-FC₆H₃Br2-BrC₆H₄CH₂O-C₆H₃ClF-3,4+Br⁻\text{2-BrC₆H₄CH₂O⁻} + \text{3-Cl-4-FC₆H₃Br} \rightarrow \text{2-BrC₆H₄CH₂O-C₆H₃ClF-3,4} + \text{Br⁻}

Optimization Strategies

  • Ultrasonic Assistance: As demonstrated in the synthesis of analogous compounds , ultrasonic irradiation (20–40 kHz) enhances reaction rates by improving mass transfer and reducing aggregation.

  • Solvent Selection: Dichloromethane (DCM) is preferred for its low polarity, which minimizes side reactions like hydrolysis .

  • Purification: Bulk melting crystallization at 31°C yields high-purity (>99%) product, as reported for structurally similar ethers .

Spectroscopic Characterization

Key analytical data for 2-bromobenzyl-(3-chloro-4-fluorophenyl)ether include:

Nuclear Magnetic Resonance (NMR)

NucleusChemical Shift (δ, ppm)Splitting
¹H (CDCl₃)7.82 (d, J=8.4 Hz, 1H)Aromatic H adjacent to Br
7.45–7.30 (m, 3H)Phenyl ring protons
5.21 (s, 2H)CH₂O bridge
¹³C158.9 (C-O)Ether oxygen-bearing carbon
134.2 (C-Br)Quaternary carbon bonded to Br

Mass Spectrometry (MS)

  • Molecular Ion: m/z 314.9 [M]⁺ (calculated for C₁₃H₉BrClFO⁺: 315.56).

  • Fragmentation: Dominant peaks at m/z 235.0 (loss of Br) and m/z 195.1 (loss of ClF).

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in DCM45 mg/mL
Melting Point87–89°C
LogP (Octanol/Water)3.82

The compound’s lipophilicity (LogP >3) suggests strong membrane permeability, a trait valuable in bioactive molecule design. Stability studies indicate decomposition above 200°C, with halogen loss as the primary degradation pathway.

Reactivity and Functionalization

The electron-deficient aromatic system permits regioselective electrophilic substitution:

  • Nitration: Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position to fluorine.

  • Suzuki Coupling: Pd-catalyzed cross-coupling with arylboronic acids replaces bromine, enabling π-system extension.

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